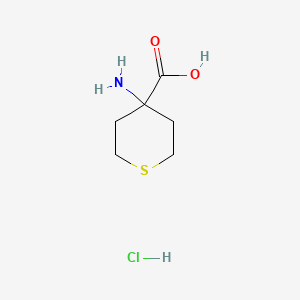

![molecular formula C19H22ClNO3 B6239056 (3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-phenylpiperidine hydrochloride CAS No. 1394842-91-1](/img/structure/B6239056.png)

(3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-phenylpiperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-phenylpiperidine hydrochloride is a useful research compound. Its molecular formula is C19H22ClNO3 and its molecular weight is 347.8. The purity is usually 95.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Defluoro Paroxetine, Hydrochloride, also known as Paroxetine impurity A HCl, primarily targets the serotonin reuptake transporter (SERT) . This transporter plays a crucial role in the regulation of serotonin levels in the synaptic cleft, which is a key factor in many mental health disorders .

Mode of Action

The compound acts by inhibiting the reuptake of serotonin by the SERT receptor . This inhibition leads to an increase in the level of serotonin in the synaptic cleft, which can help alleviate symptoms of disorders such as depression and anxiety .

Biochemical Pathways

The primary biochemical pathway affected by Defluoro Paroxetine, Hydrochloride is the serotonergic pathway . By inhibiting the reuptake of serotonin, the compound increases the concentration of this neurotransmitter in the synaptic cleft, enhancing serotonergic activity . The downstream effects of this include mood regulation, as serotonin is a key neurotransmitter involved in maintaining mood balance .

Pharmacokinetics

After oral administration, Defluoro Paroxetine, Hydrochloride is primarily absorbed by the digestive system and partly metabolized by CYP2D6 into inactive metabolites . The compound exhibits nonlinear pharmacokinetics, with its characteristics altering with dosage, leading to increased exposure over time .

Result of Action

The primary result of the action of Defluoro Paroxetine, Hydrochloride is the alleviation of symptoms of disorders such as depression, various anxiety disorders, posttraumatic stress disorder, obsessive-compulsive disorder, and the vasomotor symptoms of menopause . This is achieved through the enhancement of serotonergic activity via the inhibition of serotonin reuptake .

Action Environment

The action, efficacy, and stability of Defluoro Paroxetine, Hydrochloride can be influenced by various environmental factors. For instance, the compound’s absorption and metabolism can be affected by factors such as the patient’s diet and the presence of other medications . Furthermore, genetic polymorphisms, particularly those affecting the CYP2D6 enzyme, can influence the compound’s metabolism and, consequently, its efficacy .

Análisis Bioquímico

Biochemical Properties

Defluoro Paroxetine, Hydrochloride interacts with various enzymes and proteins in biochemical reactions. The major metabolic pathway of Defluoro Paroxetine, Hydrochloride leading to the formation of its active metabolite is mediated by Cytochrome P450 (CYP) 2D6 . Defluoro Paroxetine, Hydrochloride and its metabolites are strong affinity substrates of CYP2D6 and can inhibit the metabolism of other sensitive CYP2D6 substrates .

Cellular Effects

Defluoro Paroxetine, Hydrochloride has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In post-stroke depression patients, treatment with Paroxetine, a related compound, was found to effectively improve nerve growth factor (NGF), human neurotrophin-4 (NT-4), brain-derived neurotrophic factor (BDNF), 5-hydroxytryptamine (5-HT), homocysteine (Hcy), and noradrenaline (NE) levels .

Molecular Mechanism

The molecular mechanism of action of Defluoro Paroxetine, Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The central point of the pharmacodynamic analysis is based on the molecular mechanism of binding Defluoro Paroxetine, Hydrochloride to various therapeutic targets .

Temporal Effects in Laboratory Settings

The effects of Defluoro Paroxetine, Hydrochloride change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Defluoro Paroxetine, Hydrochloride vary with different dosages in animal models. For instance, chronic adolescent fluoxetine treatment has been found to have positive effects in animal models of depression, but it may simultaneously increase anxiety in adolescent animals in a dose-related manner .

Metabolic Pathways

Defluoro Paroxetine, Hydrochloride is involved in metabolic pathways, including interactions with enzymes or cofactors. The major metabolic pathway of Defluoro Paroxetine, Hydrochloride leading to the formation of its active metabolite is mediated by Cytochrome P450 (CYP) 2D6 .

Propiedades

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3.ClH/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18;/h1-7,10,15,17,20H,8-9,11-13H2;1H/t15-,17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYKTAGGMBYJOB-NBLXOJGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394842-91-1 |

Source

|

| Record name | Desfluoroparoxetine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394842911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESFLUOROPAROXETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R98U3D63SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.